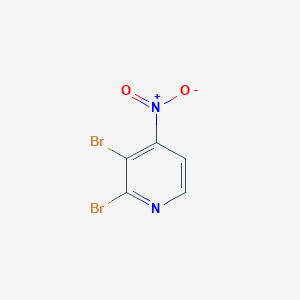
3,4-Dichloro-5-methylbenzyl bromide
Vue d'ensemble
Description
3,4-Dichloro-5-methylbenzyl bromide (DCMBB) is an organic compound used in a variety of scientific research applications. It is a halogenated alkylbenzene that has multiple uses in the laboratory, including synthesis, biochemical and physiological studies, and as a reagent for various reactions. DCMBB is an important compound for its ability to be used in a variety of scientific research applications, and it has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
3,4-Dichloro-5-methylbenzyl bromide is used in a variety of scientific research applications. It is often used as a reagent for various reactions, such as the synthesis of other compounds. It is also used in biochemical and physiological studies, as it has been found to have various effects on cells and organisms. It has been used in studies to investigate the effects of environmental pollutants, as well as to study the effects of drugs and other compounds on cells and organisms.
Mécanisme D'action
The exact mechanism of action of 3,4-Dichloro-5-methylbenzyl bromide is not completely understood. However, it is believed that the compound can interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of neurotransmitter release. It is also believed that this compound can interact with other receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the GABA-A receptor, which can lead to an increase in the release of neurotransmitters such as glutamate and GABA. It has also been found to have an inhibitory effect on the serotonin receptor, which can lead to an increase in the levels of serotonin in the body. In addition, this compound has been found to have an inhibitory effect on the sodium-potassium ATPase enzyme, which can lead to an increase in the levels of potassium in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dichloro-5-methylbenzyl bromide has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and use in experiments. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using this compound, such as its potential to interact with other compounds and its limited solubility in certain solvents.
Orientations Futures
The potential future directions for 3,4-Dichloro-5-methylbenzyl bromide are vast. One potential direction is to continue to investigate the biochemical and physiological effects of the compound on cells and organisms. Additionally, further research could be done to investigate the potential therapeutic applications of this compound. Additionally, further research could be done to investigate the potential environmental applications of this compound, such as its potential to be used as a pollutant-degrading agent. Finally, further research could be done to investigate the potential industrial applications of this compound, such as its potential to be used in the synthesis of other compounds.
Propriétés
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWFLSNMJWAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine](/img/structure/B1411359.png)
![6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine](/img/structure/B1411360.png)






![3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1411371.png)


![Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester](/img/structure/B1411375.png)

![tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1411378.png)